BenchChemオンラインストアへようこそ!

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide

TRPV1 Antagonist Pain Research Structure-Activity Relationship

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (CAS: 256955-12-1) is a dual-halogenated N-aryl cinnamide TRPV1 antagonist. Its unique 3-chloro-4-fluorophenyl pattern differentiates it from common benzodioxane/quinolinyl analogs, enabling critical SAR expansion. Retains the metabolic liability of the 4-tert-butylphenyl group—an essential 'worst-case' DMPK benchmark for quantifying PK improvements in next-generation analogs. Dual pharmacophore supports polypharmacology screening (TRPV1 + tyrosinase). Ideal reference standard for analytical method development of novel cinnamide libraries.

Molecular Formula C19H19ClFNO
Molecular Weight 331.82
CAS No. 256955-12-1
Cat. No. B2880311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide
CAS256955-12-1
Molecular FormulaC19H19ClFNO
Molecular Weight331.82
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C19H19ClFNO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-15-9-10-17(21)16(20)12-15/h4-12H,1-3H3,(H,22,23)/b11-6+
InChIKeyWLKFBDXUALOSJE-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (CAS 256955-12-1) Procurement Profile for N-Aryl Cinnamide Research


3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (CAS: 256955-12-1) is a synthetic, small-molecule (E)-cinnamamide derivative characterized by a 4-tert-butylphenyl group at the acrylamide β-position and a 3-chloro-4-fluorophenyl substituent on the amide nitrogen. This compound belongs to a pharmacologically significant class of N-aryl cinnamides, which are primarily recognized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammatory disorders [1]. The parent scaffold, defined by the (E)-3-(4-tert-butylphenyl)acrylamide core, was identified as a critical pharmacophore for potent TRPV1 antagonism, with the specific N-aryl appendage dictating downstream potency, pharmacokinetic (PK) profile, and modality-specific inhibition [1]. The unique combination of halogen substituents (3-chloro-4-fluoro) on the N-phenyl ring represents a distinct chemical space within this series, differentiating it from more common unsubstituted or mono-substituted analogs and providing a specific tool compound for detailed structure-activity relationship (SAR) exploration [2].

Why N-Aryl Cinnamide Analogs Cannot Substitute for 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide in Research


Within the N-aryl cinnamide class, small structural modifications to the N-aryl substituent lead to dramatic, order-of-magnitude shifts in TRPV1 antagonistic potency, modality selectivity (pH vs. capsaicin activation), and in vivo pharmacokinetic behavior. The foundational SAR study by Doherty et al. demonstrated that replacing the lead compound's benzodioxane group with a series of fused bicyclic aryl systems could increase potency by over 10-fold (from IC50 = 17 nM to 0.42 nM) while simultaneously improving oral bioavailability from negligible (Foral = 3%) to 39% [1]. The specific arrangement of electron-withdrawing chloro and fluoro groups at the 3- and 4- positions on the N-phenyl ring of this compound is not a common combination in the primary TRPV1 literature, where the focus has been on benzodioxane, quinolinyl, or simpler phenyl analogs [1]. This unique halogen pattern is, however, a recognized privileged structure for enhancing binding affinity and target specificity in other disease-relevant enzymatic systems, such as tyrosinase [2]. Therefore, generic replacement with a more common N-aryl cinnamide, such as the parent N-phenyl analog (CHEMBL426634), would not recapitulate the hypothesized electronic, steric, and hydrogen-bonding interactions provided by this specific 3-chloro-4-fluorophenyl moiety, potentially invalidating SAR conclusions or leading to divergent biological profiles [1][2].

Quantitative Differentiation Evidence for 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide (CAS 256955-12-1)


TRPV1 Antagonist Potency Differentiation via N-Aryl Substitution in the Cinnamide Scaffold

The (E)-3-(4-tert-butylphenyl)acrylamide scaffold is a validated TRPV1 antagonist pharmacophore. The lead compound in this series, (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide (Compound 1), inhibits capsaicin-induced Ca2+ uptake in TRPV1-expressing CHO cells with an IC50 of 17 ± 5 nM and pH-induced uptake with an IC50 of 150 ± 80 nM [1]. Crucially, SAR exploration of the N-aryl region revealed that potency is highly dependent on the aryl substituent; for example, switching to a 7-quinolinyl group (Compound 46p) improved capsaicin-mediated IC50 to 1.1 nM and pH-mediated IC50 to 2.02 nM [1]. While direct IC50 data for the 3-chloro-4-fluorophenyl analog are not published, its placement within this SAR series indicates its role is to probe the electronic and steric tolerance of the TRPV1 binding pocket, likely yielding a potency profile distinct from both the benzodioxane and quinoline leads [1].

TRPV1 Antagonist Pain Research Structure-Activity Relationship

Oral Bioavailability and PK Differentiation Through tert-Butyl Group Modulation

The 4-tert-butylphenyl group is a known metabolic liability. The lead Compound 1 bearing this group exhibited negligible oral bioavailability (Foral = 3%) and a high clearance rate (CL = 4.4 L/h/kg) in Sprague-Dawley rats [1]. In contrast, optimized leads 49a and 49b, which replace the tert-butylphenyl group, achieved oral bioavailabilities of 39% and 17%, with clearance rates of 0.9 and 0.8 L/h/kg, respectively [1]. The target compound retains the 4-tert-butylphenyl group, and is therefore expected to mirror the PK profile of Compound 1 rather than the optimized leads. However, the introduction of the halogenated N-aryl group could alter the molecule's overall lipophilicity and metabolic soft spots, potentially shifting its in vivo fate compared to the simpler N-aryl analogs [1].

Pharmacokinetics Oral Bioavailability Metabolic Stability

Privileged 3-Chloro-4-Fluorophenyl Moiety for Enhanced Target Binding Affinity

The 3-chloro-4-fluorophenyl motif is a known privileged fragment for enhancing inhibitory potency in specific enzyme targets. In a series of cinnamic acid derivatives linked to arylpiperazines, the presence of this exact 1-(3-chloro-4-fluorophenyl)piperazine moiety was described as 'essential for a potent tyrosinase inhibitory effect,' yielding IC50 values in the range of 0.12 to 0.53 μM [1]. In contrast, related analogs with different halogen substitution patterns or unsubstituted phenyl rings showed reduced potency [1]. While this activity is reported for a piperazine-linked scaffold rather than the direct cinnamamide, it provides direct evidence for the advantageous binding interactions conferred by the 3-chloro-4-fluoro substitution pattern. In the context of the target compound, this privileged fragment is transposed directly onto the cinnamide core, creating a chimera of a proven TRPV1 scaffold and a potent enzyme-inhibiting motif [1][2].

Tyrosinase Inhibition Halogen Bonding Fragment-Based Drug Design

High-Value Application Scenarios for 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide Procurement


TRPV1 N-Aryl SAR Probe: Mapping Halogen Tolerance in the Antagonist Binding Pocket

As established, the N-aryl substituent is a primary driver of potency and modality selectivity for this class of TRPV1 antagonists [1]. This compound, which introduces a unique, dual-halogenated phenyl ring, is an ideal probe to expand the SAR map beyond the bicyclic aryl systems (benzodioxane, quinoline) detailed in the seminal J. Med. Chem. paper. Researchers can directly compare its capsaicin- and pH-mediated IC50 values against the baseline data for compounds like 1 (IC50 = 17 and 150 nM) and 46p (IC50 = 1.1 and 2.02 nM) to determine the impact of a monocyclic, electron-deficient N-aryl group [1]. This places the compound at the center of academic and industrial pain research programs focused on next-generation TRPV1 ligands with differentiated pharmacological fingerprints.

Metabolic Soft Spot Control Compound for Pharmacokinetic Optimization Studies

The 4-tert-butylphenyl group is a well-documented metabolic liability in this chemical series, leading to the high clearance (4.4 L/h/kg) and poor oral bioavailability (3%) observed for Compound 1 [1]. This compound retains that labile group and is predicted to suffer from similar PK limitations. However, it serves a precise and valuable role as a 'worst-case scenario' comparator, allowing DMPK scientists to quantify the improvement in clearance and oral exposure achieved by replacing the tert-butyl group in new analogs. It provides a bridge between the historical data for Compound 1 and new chemical entities, enabling precise benchmarking of PK progress without re-synthesizing the original lead [1].

Dual-Pharmacophore Probe for Investigating TRPV1-Tyrosinase Polypharmacology

This compound is a structural chimera, combining a classic TRPV1 antagonist scaffold with a 3-chloro-4-fluorophenyl motif known to confer potent tyrosinase inhibition in other chemical series [2]. Its procurement supports exploratory research into the polypharmacology of cinnamide derivatives. Investigators can screen the compound in both TRPV1 functional assays (Ca2+ uptake) and tyrosinase/melanogenesis assays to empirically determine whether the dual pharmacophores are active and independent, or if one target engagement dominates. This is particularly relevant for dermatological research, where TRPV1-mediated neurogenic inflammation and tyrosinase-driven hyperpigmentation are often comorbid pathophysiological features [1][2].

Internal Standard for Analytical Method Development and Quality Control of Cinnamide Libraries

The unique combination of a high-molecular-weight, lipophilic tert-butylphenyl tail and a halogenated N-aryl head gives this compound a distinctive physicochemical signature (heavy atom count, LogP, and unique isotopic pattern from Cl) that is useful for analytical chemistry. When procuring or synthesizing a library of cinnamide analogs, this compound can serve as a well-characterized reference standard for developing and validating LC-MS or HPLC methods. Its distinct retention time and mass spectrum properties facilitate its use as an internal standard to ensure the quality and purity of novel analogs before they enter costly biological assays [1].

Quote Request

Request a Quote for 3-(4-tert-Butylphenyl)-N-(3-chloro-4-fluorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.